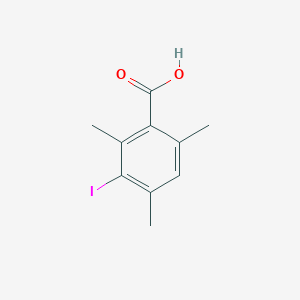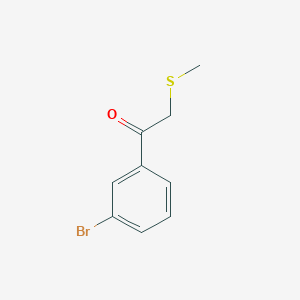
1-(3-Bromophenyl)-2-(methylsulfanyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromophenyl)-2-(methylsulfanyl)ethan-1-one is an organic compound featuring a bromine atom attached to a phenyl ring and a methylsulfanyl group attached to an ethanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the use of 1,3-dibromo-5,5-dimethylhydantoin (DBH) as a bromine source and oxidant in a one-pot synthesis . This method is advantageous due to its high yield and environmentally friendly conditions.
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Bromophenyl)-2-(methylsulfanyl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromophenyl)-2-(methylsulfanyl)ethan-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Bromophenyl)-2-(methylsulfanyl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and methylsulfanyl group contribute to its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
- 1-(3-Bromo-4-methylphenyl)-2-(methylsulfanyl)ethan-1-one
- 1-(3-Bromo-2-methylphenyl)-2-(methylsulfanyl)ethan-1-one
Comparison: 1-(3-Bromophenyl)-2-(methylsulfanyl)ethan-1-one is unique due to the specific positioning of the bromine atom and the methylsulfanyl group. This configuration imparts distinct chemical properties and reactivity compared to its analogs. The presence of the bromine atom enhances its electrophilicity, making it more reactive in substitution reactions.
Eigenschaften
Molekularformel |
C9H9BrOS |
|---|---|
Molekulargewicht |
245.14 g/mol |
IUPAC-Name |
1-(3-bromophenyl)-2-methylsulfanylethanone |
InChI |
InChI=1S/C9H9BrOS/c1-12-6-9(11)7-3-2-4-8(10)5-7/h2-5H,6H2,1H3 |
InChI-Schlüssel |
VLZKPMDERIPPPR-UHFFFAOYSA-N |
Kanonische SMILES |
CSCC(=O)C1=CC(=CC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


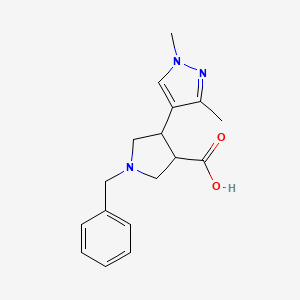
![2-[(Pentan-2-yl)amino]-2-phenylethan-1-ol](/img/structure/B13225745.png)
![(2R)-2-Amino-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B13225752.png)
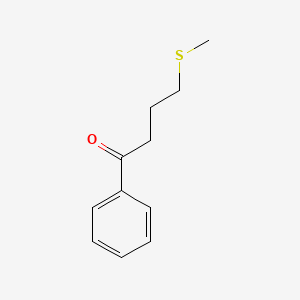

![2-Methyl-6-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13225776.png)
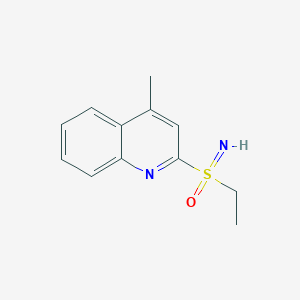
![{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanesulfonamide](/img/structure/B13225782.png)
![N-Butyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13225786.png)
![1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}butan-1-one](/img/structure/B13225794.png)

![6,6-Difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B13225796.png)
![2-[(2-Aminoethyl)(benzyl)amino]acetic acid](/img/structure/B13225800.png)
